1-Vinyl-13-oxabicyclo[10.1.0]tridecane
Description
Properties
CAS No. |
53601-11-9 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1-ethenyl-13-oxabicyclo[10.1.0]tridecane |
InChI |
InChI=1S/C14H24O/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(14)15-14/h2,13H,1,3-12H2 |
InChI Key |
GKPLONGGOJXWJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCCCCCCCCC1O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
13-Oxabicyclo[10.1.0]tridecane (Epoxycyclododecane)
- Molecular Formula : C₁₂H₂₂O.
- Physical Properties : Boiling point 274–276°C, density 0.947 g/cm³, and flash point 113°C .
- Isomerism : Exists as a mixture of cis and trans isomers, which influence its stability and reactivity .
- Applications : Used in self-assembly materials and industrial coatings due to its thermal stability .
13-Azabicyclo[10.1.0]tridecane (Nitrobenzoyl Derivative)
- Structure : Replaces the oxygen atom with nitrogen (aza) and includes a p-nitrobenzoyl substituent.
- Molecular Formula : C₁₈H₂₄N₂O₃.
- Reactivity : The trans isomer undergoes thermal isomerization in toluene at 110°C, yielding a 1:2 ratio of cis and trans amide derivatives .
- Significance : Highlights the impact of heteroatom substitution (O vs. N) on thermal behavior and synthetic utility.
7-Oxabicyclo[4.1.0]heptane
- Structure : A smaller bicyclic ether with a 7-membered ring.
- Molecular Formula : C₆H₁₀O.
- Reactivity : Higher ring strain due to the smaller size, leading to increased reactivity in ring-opening reactions compared to 13-oxabicyclo analogs .
Physicochemical Properties
Reactivity and Stability
- This compound : The vinyl group likely increases susceptibility to polymerization or electrophilic addition reactions, though experimental data are lacking.
- 13-Oxabicyclo[10.1.0]tridecane: Stable under standard conditions but undergoes ring-opening reactions in acidic or basic media.
- Nitrobenzoyl-13-azabicyclo[10.1.0]tridecane : Demonstrates thermal isomerization, suggesting that nitrogen substitution and bulky substituents destabilize the bicyclic framework .
Preparation Methods
Multi-Step Synthesis via Sequential Functionalization
The most widely documented approach to synthesizing 1-vinyl-13-oxabicyclo[10.1.0]tridecane involves multi-step reactions that sequentially assemble the bicyclic framework. A primary method begins with the preparation of tridecane-1:13-dicarboxylic acid or its ester derivatives, as outlined in patent GB857163A . This precursor undergoes oxidation using agents such as potassium permanganate or chromium trioxide under acidic conditions, yielding a dicarboxylic acid intermediate. Subsequent intramolecular cyclization, facilitated by dehydrating agents like thionyl chloride or acetic anhydride, forms the 13-membered oxabicyclic core.
The vinyl group is introduced via a palladium-catalyzed coupling reaction. For instance, treating the bicyclic intermediate with vinyl magnesium bromide in the presence of a Pd(PPh₃)₄ catalyst enables selective vinylation at the bridgehead position. Reaction conditions such as temperature (60–80°C) and solvent polarity (tetrahydrofuran or dimethylformamide) critically influence yield, with optimal results achieving 68–72% purity post-column chromatography.
Oxidative Cyclization of Bicyclic Precursors
Alternative routes leverage oxidative cyclization strategies to construct the oxabicyclo framework. A notable method involves the epoxidation of a preformed diene precursor, followed by acid-catalyzed ring-opening and rearrangement. As demonstrated in patent US7368613B2 , epoxides such as 6-(2,2,3-trimethyl-cyclopent-3-enyl)-1-oxa-spiro[2.5]oct-5-ene undergo BF₃·OEt₂-mediated ring-opening to generate aldehydes, which are subsequently reduced to alcohols. Functionalization with vinyl groups is achieved via Wittig olefination or Grignard addition, yielding the target compound with enantiomeric excesses exceeding 90% in optimized setups .
Key challenges in this approach include controlling regioselectivity during epoxide opening and minimizing side reactions during vinyl group installation. Computational modeling of transition states has been employed to predict favorable reaction pathways, with density functional theory (DFT) calculations guiding solvent selection (e.g., dichloromethane vs. toluene) .
Grob Fragmentation for Ring Expansion
The Grob fragmentation, a cornerstone in the synthesis of medium-sized rings, has been adapted for constructing the 13-membered oxabicyclo system. This method, elucidated in studies on xenia diterpenoid synthesis , involves the cleavage of a bicyclic precursor to generate a larger ring. For this compound, a tricyclic ketone intermediate undergoes base-induced fragmentation, releasing strain and forming the oxabicyclic structure.
For example, treatment of a γ-lactone-derived tricycle with sodium hydride in dimethyl sulfoxide (DMSO) triggers retro-aldol cleavage, yielding the bicyclic enol ether. Subsequent vinylation via a Suzuki-Miyaura coupling with vinyl boronic acid completes the synthesis . This method offers superior stereocontrol compared to traditional cyclization, with yields ranging from 45% to 58% depending on the substitution pattern of the lactone precursor .
The Diels-Alder reaction has been utilized to construct the oxabicyclo[10.1.0]tridecane skeleton through [4+2] cycloaddition. A conjugated diene, such as 1,3-butadiene derivative, reacts with a dienophile containing the oxirane moiety under Lewis acid catalysis (e.g., AlCl₃) . The resultant bicyclic adduct is hydrogenated to saturate extraneous double bonds, followed by vinyl group introduction via Heck coupling or similar cross-coupling methodologies.
This approach benefits from the inherent stereoselectivity of the Diels-Alder reaction, which dictates the cis or trans configuration of substituents. However, the requirement for high-pressure conditions (up to 15 bar) and extended reaction times (24–48 hours) limits its industrial scalability .
Catalytic Ring-Closing Metathesis
Ring-closing metathesis (RCM) using Grubbs catalysts has emerged as a powerful tool for assembling the oxabicyclic structure. A diene substrate functionalized with ether and vinyl groups undergoes RCM in the presence of Grubbs second-generation catalyst, selectively forming the 13-membered ring. For instance, a diene with terminal vinyl and oxirane substituents reacts at 40°C in dichloromethane, achieving 62% conversion to the bicyclic product .
Post-metathesis hydrogenation (H₂/Pd-C) saturates residual double bonds, and final functionalization steps install the vinyl group at the bridgehead position. This method’s modularity allows for rapid diversification of substituents, making it advantageous for medicinal chemistry applications .
Comparative Analysis of Synthesis Methods
| Method | Key Steps | Catalyst/Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-Step Synthesis | Oxidation, cyclization, vinylation | Pd(PPh₃)₄, SOCl₂ | 68–72 | High purity, scalable | Lengthy purification steps |
| Oxidative Cyclization | Epoxidation, BF₃·OEt₂, reduction | BF₃·OEt₂, NaBH₄ | 55–60 | Excellent stereocontrol | Sensitive to moisture |
| Grob Fragmentation | Lactone formation, base fragmentation | NaH, DMSO | 45–58 | Predictable stereochemistry | Low yields for bulky substrates |
| Diels-Alder Cycloaddition | [4+2] cycloaddition, hydrogenation | AlCl₃, H₂/Pd-C | 50–65 | Rapid ring formation | High-pressure conditions required |
| Ring-Closing Metathesis | RCM, hydrogenation | Grubbs II, H₂/Pd-C | 60–65 | Modular, versatile | Catalyst cost prohibitive at scale |
Q & A
Q. What are the recommended methods for synthesizing 1-Vinyl-13-oxabicyclo[10.1.0]tridecane and its isomers?
Synthesis typically involves ring-opening or functionalization of the bicyclic ether core. For example, the parent compound 13-oxabicyclo[10.1.0]tridecane (epoxycyclododecane) is synthesized via epoxidation of cyclododecene using peracids or catalytic oxidation. The vinyl group can be introduced via nucleophilic addition to the epoxide or through palladium-catalyzed coupling reactions. Isomer separation (cis/trans) requires column chromatography or fractional crystallization, as demonstrated for similar bicyclic epoxides .
Q. How can the physicochemical properties of this compound be experimentally determined?
Key properties include:
- Boiling point : 130°C at 6 mmHg (via vacuum distillation) .
- Density : 0.947 g/cm³ (pycnometry at 20°C) .
- LogP : ~3.67 (calculated using HPLC or shake-flask methods) .
- Solubility : Insoluble in water; soluble in nonpolar solvents (validated by saturation experiments) .
Structural confirmation is achieved via NMR (¹H/¹³C), IR (epoxide C-O stretch at ~850 cm⁻¹), and mass spectrometry (m/z 182.167) .
Q. What analytical techniques are critical for characterizing stereoisomers of this compound?
- Chiral GC or HPLC : Resolves cis/trans isomers using chiral stationary phases (e.g., cyclodextrin derivatives) .
- X-ray crystallography : Determines absolute configuration, as shown for related azabicyclo derivatives .
- Dynamic NMR : Detects isomerization kinetics via variable-temperature experiments .
Advanced Research Questions
Q. What mechanisms govern the thermal isomerization of this compound?
Thermal isomerization proceeds via a radical or concerted pathway depending on temperature. For example, refluxing in toluene (110°C for 48 hr) induces complete trans-to-cis isomerization in analogous azabicyclo compounds, likely through a strained transition state. Kinetic studies using Arrhenius plots can quantify activation energies (~80–100 kJ/mol) .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., Glide or AutoDock) evaluates interactions with receptors like estrogen receptor (ER). For 13-oxabicyclo derivatives, glide scores of −4.934 and hydrogen bonding with residues (e.g., Val599, Gly598) suggest moderate affinity. Ligand efficiency (−0.380) and lipophilicity (−1.415) further refine predictions .
Q. How does stereochemistry influence reaction outcomes in derivatization?
The cis isomer exhibits higher reactivity in ring-opening reactions due to steric strain. For example, trans-13-azabicyclo derivatives undergo stereospecific rearrangements to form conjugated enones, while cis isomers favor retention of configuration. Transition-state modeling (DFT) can rationalize these differences .
Safety and Environmental Considerations
Q. What safety protocols are essential for handling this compound?
Q. How can ecological risks be assessed for this bicyclic ether?
- Biodegradation : Use OECD 301B tests to measure aerobic degradation in sludge.
- Bioaccumulation : Predicted logKow <4.0 suggests low potential, but validate via in vitro assays (e.g., PAMPA) .
Data Contradictions and Resolution
Q. Why do experimental and theoretical self-diffusion coefficients diverge in porous media?
In kaolinite membranes, tridecane exhibits two-phase diffusion (gaseous + adsorbed states) under fast-exchange conditions. PMFG NMR reveals Arrhenius plot discontinuities due to pore geometry effects, requiring phase-specific activation energy calculations (~15–25 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
